![molecular formula C10H17FN2O2 B13009104 tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13009104.png)
tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is a chemical compound with the molecular formula C10H17FN2O2 and a molecular weight of 216.25 g/mol . This compound is characterized by its bicyclic structure, which includes a diazabicycloheptane ring system. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a diazabicycloheptane derivative with tert-butyl chloroformate and a fluorinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane, under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is widely used in scientific research due to its unique structural properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong interactions with biological molecules, influencing their activity. The diazabicycloheptane ring system can interact with enzymes and receptors, modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate: This compound lacks the fluorine atom, which can significantly alter its chemical reactivity and biological activity.
tert-Butyl 1-chloro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological properties.
tert-Butyl 1-bromo-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate: Similar to the chloro derivative, the bromo compound exhibits distinct reactivity and applications.
The uniqueness of this compound lies in its fluorine atom, which imparts specific properties that can be advantageous in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H17FN2O2 |
|---|---|
Molekulargewicht |
216.25 g/mol |
IUPAC-Name |
tert-butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate |
InChI |
InChI=1S/C10H17FN2O2/c1-9(2,3)15-8(14)13-6-10(11)5-12-4-7(10)13/h7,12H,4-6H2,1-3H3 |
InChI-Schlüssel |
VKMFDCQRAVUVDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(C1CNC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide](/img/structure/B13009025.png)
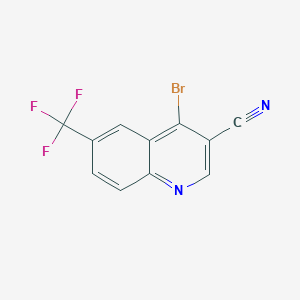
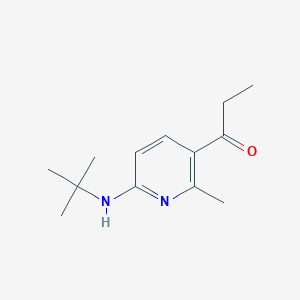
![1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B13009051.png)
![Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B13009060.png)
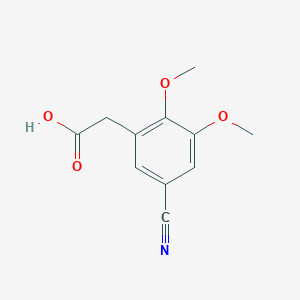
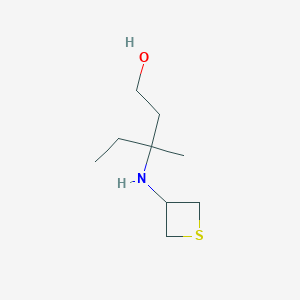
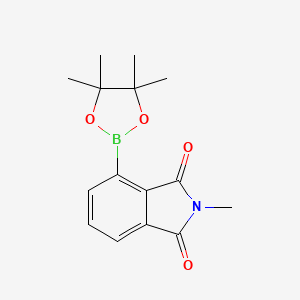
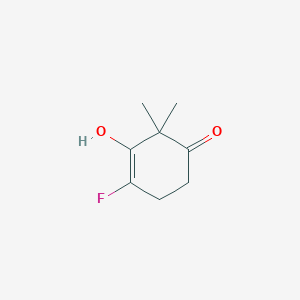
![7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13009096.png)
![6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009102.png)
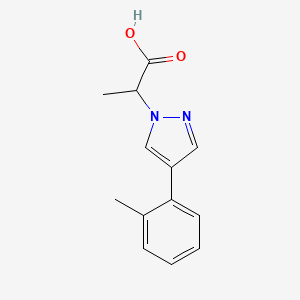
![Tert-butyl 6-cyano-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13009108.png)

